(R)-3-Methylpiperidine hydrochloride
Overview
Description
®-3-Methylpiperidine hydrochloride is a chiral organic compound that belongs to the class of piperidines. It is widely used in various fields of scientific research due to its unique chemical properties and biological activities. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylpiperidine hydrochloride typically involves the resolution of racemic 3-methylpiperidine or the asymmetric synthesis from chiral precursors. One common method includes the following steps:
Resolution of Racemic Mixture: The racemic 3-methylpiperidine is reacted with a chiral resolving agent such as tartaric acid to form diastereomeric salts. These salts are then separated by crystallization, and the desired enantiomer is obtained by further purification.
Asymmetric Synthesis: Starting from chiral precursors like ®-2-methylpyrrolidine, the compound can be synthesized through a series of reactions including alkylation, cyclization, and hydrogenation.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylpiperidine hydrochloride often involves large-scale resolution techniques or catalytic asymmetric synthesis. The use of chiral catalysts and high-throughput purification methods ensures the efficient production of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methylpiperidine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in biological research to study the effects of chiral amines on biological systems. It serves as a model compound for investigating the interactions between chiral molecules and biological targets.
Medicine
In medicinal chemistry, ®-3-Methylpiperidine hydrochloride is an important intermediate in the synthesis of various pharmaceuticals, including drugs for the treatment of neurological disorders and other conditions.
Industry
In the industrial sector, the compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of ®-3-Methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methylpiperidine hydrochloride: The enantiomer of ®-3-Methylpiperidine hydrochloride, with similar chemical properties but different biological activities.
3-Methylpiperidine: The racemic mixture of the compound, used in various synthetic applications.
N-Methylpiperidine: A related compound with a different substitution pattern on the piperidine ring.
Uniqueness
®-3-Methylpiperidine hydrochloride is unique due to its chiral nature, which imparts specific biological activities and makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo a wide range of chemical reactions also enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
(3R)-3-methylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJAKMCTWBGMNQ-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741850 | |
Record name | (3R)-3-Methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223792-48-1 | |
Record name | (3R)-3-Methylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50741850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-methylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.